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molecular formula C13H10O B031587 4-Phenylbenzaldehyde CAS No. 3218-36-8

4-Phenylbenzaldehyde

Cat. No. B031587
M. Wt: 182.22 g/mol
InChI Key: ISDBWOPVZKNQDW-UHFFFAOYSA-N
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Patent
US05258478

Procedure details

Alternatively, a vinyl phenyl hydroxyflavone may be prepared by synthesizing 4-styrene trimethyltin and combining it with 4-bromobenzaldehyde to produce 4'-vinyl, 4-biphenyl aldehyde. This intermediate compound is then reacted with 2-hydroxyacetophenone to produce the vinyl phenyl hydroxyflavone. This reaction scheme proceeds as follows: ##STR10##
Name
vinyl phenyl hydroxyflavone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-styrene trimethyltin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[C:5]2[C:10](=[CH:11][CH:12]=1)OC(C1C=CC=CC=1)=C(O)C2=O)=C.BrC1C=CC([CH:32]=[O:33])=CC=1>>[C:21]1([C:4]2[CH:3]=[CH:12][CH:11]=[CH:10][CH:5]=2)[CH:22]=[CH:23][C:24]([CH:32]=[O:33])=[CH:25][CH:26]=1

Inputs

Step One
Name
vinyl phenyl hydroxyflavone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C=1C(=C2C(C(=C(OC2=CC1)C1=CC=CC=C1)O)=O)C1=CC=CC=C1
Name
4-styrene trimethyltin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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